AFG206 is a first-generation, ATP-competitive small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, identified by its CAS Number 630122-37-1. It is mechanistically classified as a 'type II' inhibitor, meaning it selectively binds to and stabilizes the inactive, 'DFG-out' conformation of the kinase domain. This binding mode prevents kinase activation and subsequent signaling, leading to apoptosis in cells dependent on constitutively active FLT3 mutants, such as FLT3-ITD. Its primary utility is as a research tool for studying the specific biology of FLT3-ITD-driven acute myeloid leukemia (AML) and as a reference compound for this specific mechanistic class.
Substituting AFG206 with other FLT3 inhibitors is often inappropriate due to fundamental differences in their mechanism of action and resulting activity profiles. Type II inhibitors like AFG206, which target the inactive kinase conformation, cannot be replaced by type I inhibitors (e.g., Midostaurin, Gilteritinib) when the research goal is to specifically probe or stabilize the 'DFG-out' state. Conversely, this specific binding mode renders type II inhibitors, including AFG206, largely ineffective against kinase domain (KD) point mutations that stabilize the active conformation. Therefore, a researcher studying KD-mediated resistance would require a type I inhibitor, making AFG206 an unsuitable choice. These mechanism-based distinctions are critical for experimental design and directly impact the relevance and reproducibility of research outcomes.
AFG206 is a 'type II' inhibitor, a class defined by its ability to bind and stabilize the inactive 'DFG-out' conformation of the FLT3 kinase. This mechanism is fundamentally different from 'type I' inhibitors like Midostaurin and Gilteritinib, which bind to the active 'DFG-in' conformation. This makes AFG206 a specific tool for researchers investigating the biology of the inactive kinase state or developing compounds with a similar allosteric binding mode.
| Evidence Dimension | Kinase Conformation Binding |
| Target Compound Data | Binds to inactive 'DFG-out' conformation |
| Comparator Or Baseline | Type I Inhibitors (Midostaurin, Gilteritinib): Bind to active 'DFG-in' conformation |
| Quantified Difference | Qualitatively distinct binding modes targeting different functional states of the kinase. |
| Conditions | General mechanism of action for Type I vs. Type II kinase inhibitors. |
This defines a specific, non-interchangeable use case for studying kinase biology that cannot be fulfilled by the more common type I inhibitors.
AFG206 potently inhibits the proliferation of cells driven by the FLT3-ITD mutation, with reported IC50 values around 0.1 µM. However, as a type II inhibitor, it is characteristically inactive against common tyrosine kinase domain (TKD) mutations, such as those at the D835 residue, which confer resistance. In contrast, second-generation type I inhibitors like Gilteritinib were specifically designed to be highly active against both FLT3-ITD and these resistance-conferring TKD mutations.
| Evidence Dimension | Cellular IC50 against FLT3 mutations |
| Target Compound Data | ~100 nM against FLT3-ITD; Inactive against D835 mutations. |
| Comparator Or Baseline | Gilteritinib (Type I): Potent activity against both FLT3-ITD and D835 mutations. |
| Quantified Difference | Qualitative difference in activity spectrum; AFG206 is specific to ITD, while Gilteritinib has a broader profile including key resistance mutants. |
| Conditions | In vitro cellular proliferation assays using Ba/F3 cells expressing specific FLT3 mutations. |
This positions AFG206 as a tool for studying FLT3-ITD specifically, or for creating models of TKD-based resistance, not for overcoming it.
As a first-generation compound, AFG206 demonstrates potent cellular activity against FLT3-ITD (IC50 ≈ 100 nM). However, second-generation type II inhibitors were developed for improved potency and selectivity. The benchmark for this class, Quizartinib (AC220), binds to FLT3 with significantly higher affinity, showing a dissociation constant (Kd) of 3.3 nM, with its active metabolite AC886 having a Kd of 1.1 nM. This establishes AFG206 as a foundational tool compound rather than the highest-potency option available for maximal target inhibition.
| Evidence Dimension | Potency (Cellular IC50 vs. Biochemical Kd) |
| Target Compound Data | Cellular IC50 ≈ 100 nM |
| Comparator Or Baseline | Quizartinib (AC220): Biochemical Kd = 3.3 nM |
| Quantified Difference | While assays differ, the data indicates Quizartinib has substantially higher target affinity, consistent with its status as a more advanced, second-generation inhibitor. |
| Conditions | Cellular proliferation assays (AFG206) vs. biochemical binding assays (Quizartinib). |
For researchers needing a cost-effective reference type II inhibitor for baseline studies, AFG206 is suitable; for applications requiring maximal potency, a second-generation compound is the appropriate choice.
Based on its defined type II mechanism, AFG206 is the right choice for biophysical or structural biology studies designed to investigate the inactive conformation of the FLT3 kinase, or as a reference compound in screens for novel allosteric inhibitors.
As a well-characterized first-generation inhibitor, AFG206 is suitable for establishing baseline dose-response curves and phenotypic effects in FLT3-ITD-positive cell lines, providing a benchmark against which novel compounds or genetic manipulations can be compared.
Due to its potent activity against FLT3-ITD but lack of activity against TKD mutations, AFG206 can be used in long-term cell culture experiments to select for and subsequently study the emergence of resistance mechanisms specifically driven by mutations like D835, which would be masked by broader-spectrum inhibitors.